molecular formula C16H22BrN3O3 B4622432 N'-(4-bromo-3-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide

N'-(4-bromo-3-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide

Cat. No.: B4622432
M. Wt: 384.27 g/mol
InChI Key: PUHGMBUASUXTCP-UHFFFAOYSA-N
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Description

N’-(4-bromo-3-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a brominated aromatic ring, a morpholine moiety, and an oxamide functional group, making it a molecule of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-bromo-3-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide typically involves the following steps:

    Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.

    Amidation: The brominated intermediate is then reacted with oxalyl chloride to form the corresponding acid chloride.

    Coupling: The acid chloride is coupled with 3-morpholin-4-ylpropylamine under basic conditions to yield the final oxamide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-bromo-3-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles to create derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution with sodium azide may produce an azide derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Industry: The compound could be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N’-(4-bromo-3-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-chloro-3-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide: Similar structure with a chlorine atom instead of bromine.

    N’-(4-bromo-3-methylphenyl)-N-(3-piperidin-4-ylpropyl)oxamide: Similar structure with a piperidine ring instead of morpholine.

    N’-(4-bromo-3-methylphenyl)-N-(3-morpholin-4-ylbutyl)oxamide: Similar structure with a butyl chain instead of propyl.

Uniqueness

N’-(4-bromo-3-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide is unique due to the specific combination of functional groups and the presence of a bromine atom

Properties

IUPAC Name

N'-(4-bromo-3-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN3O3/c1-12-11-13(3-4-14(12)17)19-16(22)15(21)18-5-2-6-20-7-9-23-10-8-20/h3-4,11H,2,5-10H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHGMBUASUXTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCCCN2CCOCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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